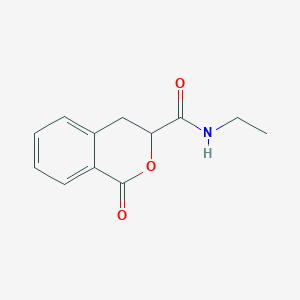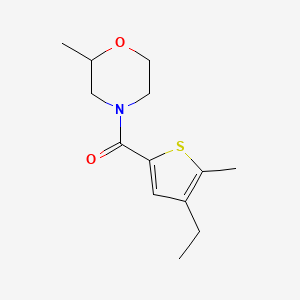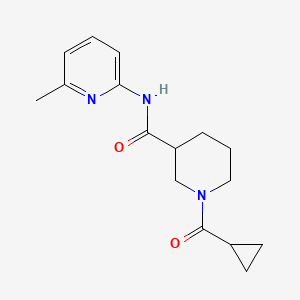
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has attracted significant attention in scientific research due to its potential pharmacological properties. This compound is known to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide involves the inhibition of several key enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. It has also been found to inhibit the activity of certain kinases and transcription factors that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It also has antioxidant properties and can scavenge free radicals, which are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide is its high potency and specificity. This compound has been found to be effective at low concentrations, which makes it a valuable tool for studying the mechanisms of action of various enzymes and signaling pathways. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new analogs of this compound that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 5-fluoro-2,3-dihydro-1H-indene, which is then reacted with 3,4,5-trimethoxybenzoyl chloride to produce the target compound. This process has been optimized through various modifications to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential pharmacological properties. It has been found to have activity against various types of cancer cells, including breast, lung, and prostate cancer. It is also being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-23-16-9-12(10-17(24-2)18(16)25-3)19(22)21-15-7-4-11-8-13(20)5-6-14(11)15/h5-6,8-10,15H,4,7H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJDPGUMJVXMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)

![N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)

![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)